Theaflavin-3,3'-digallate: A Technical Guide to Its Physicochemical Properties
Theaflavin-3,3'-digallate: A Technical Guide to Its Physicochemical Properties
Theaflavin-3,3'-digallate (TFDG), a prominent polyphenol found in black tea, is a key contributor to the tea's characteristic color and astringency.[1] Formed during the enzymatic oxidation of catechins during fermentation, TFDG is a subject of significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and cancer chemopreventive properties.[1][2][3] This technical guide provides an in-depth overview of the core physicochemical properties of TFDG, tailored for researchers, scientists, and drug development professionals.
General Physicochemical Properties
Theaflavin-3,3'-digallate is a crystalline solid, often appearing as a brick-red powder.[4] It belongs to the polyphenol class of compounds. The fundamental physicochemical characteristics of TFDG are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C43H32O20 | |
| Molecular Weight | 868.7 g/mol | |
| CAS Number | 30462-35-2 | |
| Appearance | Crystalline Solid, Brick Red Powder | |
| Melting Point | 226-230°C (with decomposition) | |
| Purity | Typically ≥98% |
Solubility Profile
The solubility of TFDG is a critical parameter for its handling, formulation, and experimental application. It exhibits good solubility in various organic solvents but has limited solubility in aqueous solutions.
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 25 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL - 100 mg/mL | |
| Ethanol | 10 mg/mL - 100 mg/mL | |
| Water | 0.1 mg/mL - 25 mg/mL | |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL |
For experimental use, especially in aqueous buffers for biological assays, it is common practice to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final concentration in the aqueous medium.
Spectral Properties
The spectral characteristics of TFDG are essential for its identification and quantification.
UV-Visible Spectroscopy
Theaflavin-3,3'-digallate exhibits characteristic absorption peaks in the ultraviolet-visible spectrum. These peaks are due to the electronic transitions within its benzotropolone core and associated flavan-3-ol and gallate moieties.
| Solvent | λmax (nm) | Source(s) |
| Not Specified | 278, 377 | |
| Methanol | 274, 375, 459 | |
| Methanol | 268, 377, 461 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The precise chemical structure of TFDG has been confirmed using NMR spectroscopy. Both 1H NMR and 13C NMR data are available in the literature, providing detailed information about the arrangement of protons and carbons in the molecule.
Stability
The stability of TFDG is highly dependent on environmental factors, a crucial consideration for its storage and experimental handling.
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pH: TFDG is most stable in acidic conditions (pH 3.0-6.0). It is particularly vulnerable to degradation in neutral and alkaline solutions (pH > 7.0), where it can undergo autoxidation, leading to a rapid color change to dark brown.
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Temperature: Elevated temperatures accelerate the degradation of TFDG. While relatively stable in cell culture medium at 37°C for up to 48 hours (20.9% decrease), decomposition can be as high as 60% within 30 minutes at 80°C.
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Storage: For long-term storage, solid TFDG should be kept at -20°C or below, protected from light and moisture, where it can be stable for four years or more. Stock solutions should be prepared in an acidic buffer, aliquoted to avoid freeze-thaw cycles, and stored at -20°C or -80°C.
Experimental Protocols
Accurate quantification and analysis of TFDG require standardized protocols. Below are methodologies for spectrophotometric quantification, HPLC analysis, and an in vitro model for studying its metabolism.
Spectrophotometric Quantification
This method provides a straightforward and cost-effective approach for routine analysis based on the Beer-Lambert Law.
Objective: To quantify the concentration of TFDG in a sample.
Methodology:
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Standard Preparation:
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Accurately weigh 10 mg of TFDG reference standard and dissolve it in a 10 mL volumetric flask using methanol or ethanol to create a 1000 µg/mL stock solution.
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Prepare a series of working standards (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution with the same solvent.
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Sample Preparation (from Black Tea):
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Weigh 1 gram of finely ground black tea and add 50 mL of 70% methanol.
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Centrifuge the extract at 3000 rpm for 10 minutes and collect the supernatant.
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Measurement:
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Measure the absorbance of each standard and the sample solution at the wavelength of maximum absorption (λmax) for TFDG.
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Quantification:
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Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
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Perform a linear regression to obtain the equation of the line. The coefficient of determination (R²) should be ≥ 0.99.
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Determine the concentration of TFDG in the sample by using its absorbance value and the equation from the calibration curve, accounting for any dilutions.
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Workflow for Spectrophotometric Quantification of TFDG.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a precise method for the separation, identification, and quantification of TFDG.
Objective: To analyze the concentration and purity of TFDG.
Methodology:
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System: A reverse-phase HPLC system with a C18 column and a UV or Diode-Array Detector (DAD) is typically used.
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Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid), is commonly employed.
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Example Gradient:
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Solvent A: 0.1% formic acid in water.
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Solvent B: 0.1% formic acid in acetonitrile.
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Gradient: Start with a low percentage of B, increasing linearly over the run time to elute compounds of increasing hydrophobicity.
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Detection: Detection is commonly performed at a wavelength of around 275 nm or 280 nm.
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Sample Preparation:
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Prepare a standard solution of TFDG of known concentration in a suitable solvent (e.g., methanol).
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Dissolve or dilute the experimental sample in the same solvent.
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Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent column clogging.
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General Workflow for HPLC Analysis of TFDG.
In Vitro Fecal Fermentation
This protocol is used to study the metabolism of TFDG by gut microbiota, which is crucial for understanding its bioavailability and the formation of active metabolites.
Objective: To identify the microbial metabolites of TFDG.
Methodology:
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Fecal Slurry Preparation: Collect fresh fecal samples from healthy human donors and homogenize them in a pre-reduced anaerobic buffer.
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Incubation:
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Incubate the fecal slurry anaerobically at 37°C to activate the bacteria.
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Spike the slurry with a TFDG solution to a final concentration (e.g., 50 µmol/L).
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Continue incubation at 37°C in an anaerobic chamber.
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Time-Course Sampling: Collect samples at various time points (e.g., 0, 2, 6, 12, 24, 36, and 48 hours).
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Sample Processing: Stop the fermentation at each time point by adding a solvent like acetonitrile. Centrifuge the samples and collect the supernatant for analysis.
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Analytical Method: Identify and quantify TFDG and its metabolites using an advanced system like UHPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS).
Modulation of Signaling Pathways
The biological activity of TFDG is linked to its ability to modulate key cellular signaling pathways. This interaction is fundamental to its potential therapeutic effects.
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Anti-inflammatory Effects: TFDG has been shown to block the activation of nuclear factor kappaB (NF-κB), a critical transcription factor for inducible NO synthase induction, thereby exerting anti-inflammatory effects. It also prevents the LPS-induced expression of JNK and p38.
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Anti-angiogenic and Cancer Chemopreventive Actions: TFDG can reduce tumor angiogenesis by downregulating Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). Additionally, it has been shown to produce chemopreventive effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
TFDG's inhibitory effects on key signaling pathways.
